molecular formula C24H19BrN4O4S B11087517 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone

Cat. No.: B11087517
M. Wt: 539.4 g/mol
InChI Key: UJDIJVBPTCZYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE is a complex organic compound that features a triazole ring, a bromophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: This step involves the reaction of the triazole intermediate with a bromophenyl compound, often through nucleophilic substitution or coupling reactions.

    Attachment of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and nitrophenyl group make it a candidate for drug development, particularly for antimicrobial and anticancer agents.

    Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the nitrophenyl group can participate in π-π interactions or electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl and a nitrophenyl group, along with the triazole ring, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C24H19BrN4O4S

Molecular Weight

539.4 g/mol

IUPAC Name

2-[[5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C24H19BrN4O4S/c1-16-5-2-3-8-21(16)28-23(14-33-20-11-9-18(25)10-12-20)26-27-24(28)34-15-22(30)17-6-4-7-19(13-17)29(31)32/h2-13H,14-15H2,1H3

InChI Key

UJDIJVBPTCZYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.